molecular formula C14H11FO2 B6363991 4-(3-Acetylphenyl)-3-fluorophenol, 95% CAS No. 1225741-43-4

4-(3-Acetylphenyl)-3-fluorophenol, 95%

Cat. No. B6363991
CAS RN: 1225741-43-4
M. Wt: 230.23 g/mol
InChI Key: LODZTJQPVQPDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylphenyl)-3-fluorophenol, 95%, also known as 4-FAP, is a synthetic phenolic compound that has been used in various scientific research applications. It has been used in various experiments to study its biochemical and physiological effects, as well as to determine its mechanism of action. In addition, its use in laboratory experiments has been explored to identify its advantages and limitations.

Scientific Research Applications

4-(3-Acetylphenyl)-3-fluorophenol, 95% has been used in various scientific research applications, including studies on its biochemical and physiological effects, as well as its mechanism of action. It has also been used in experiments to study the effects of different compounds on the human body. Additionally, 4-(3-Acetylphenyl)-3-fluorophenol, 95% has been used in laboratory experiments to study the effects of different drugs on the body, as well as to determine the efficacy of various treatments.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to the activation of certain pathways that are involved in various physiological processes. Additionally, 4-(3-Acetylphenyl)-3-fluorophenol, 95% has been found to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been found to have some effects on the body, such as increasing the production of certain hormones and decreasing the production of certain neurotransmitters. Additionally, 4-(3-Acetylphenyl)-3-fluorophenol, 95% has been found to affect the activity of certain enzymes, which may be involved in its mechanism of action.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Acetylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for use in experiments. Second, it is relatively inexpensive, making it a cost-effective option for experiments. Additionally, 4-(3-Acetylphenyl)-3-fluorophenol, 95% is relatively stable, making it a reliable compound for use in experiments.
However, there are also some limitations to the use of 4-(3-Acetylphenyl)-3-fluorophenol, 95% in laboratory experiments. First, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. Second, its effects on the body are not yet fully understood, making it difficult to predict its effects in certain experiments. Finally, its use in certain experiments may be limited due to its potential for toxicity.

Future Directions

There are several possible future directions for the use of 4-(3-Acetylphenyl)-3-fluorophenol, 95% in scientific research. First, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Second, further research could be done to determine the efficacy of different treatments using 4-(3-Acetylphenyl)-3-fluorophenol, 95%. Third, further research could be done to identify its potential uses in drug development. Finally, further research could be done to identify its potential uses in other areas, such as medical diagnostics and therapeutic treatments.

Synthesis Methods

4-(3-Acetylphenyl)-3-fluorophenol, 95% is synthesized through a multi-step process that involves the oxidation of 4-nitrophenol with hydrogen peroxide and acetic anhydride, followed by the reaction of the resulting 4-nitrocatechol with 3-fluorophenol. The final product is a 95% pure 4-(3-Acetylphenyl)-3-fluorophenol, 95%.

properties

IUPAC Name

1-[3-(2-fluoro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(7-10)13-6-5-12(17)8-14(13)15/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZTJQPVQPDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680794
Record name 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylphenyl)-3-fluorophenol

CAS RN

1225741-43-4
Record name 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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